

toxicological data and safety profile of dimethyl sebacate

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Compound of Interest

Compound Name: Dimethyl sebacate

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An In-depth Technical Guide on the Toxicological Data and Safety Profile of **Dimethyl Sebacate**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl sebacate (CAS No: 106-79-6), the dimethyl ester of sebacic acid, is a chemical intermediate primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS).[1] It also finds application as a plasticizer, softening agent, and solvent for various resins and synthetic rubbers.[1] This guide provides a comprehensive overview of its toxicological data and safety profile, compiled from regulatory summaries, safety data sheets, and scientific literature.

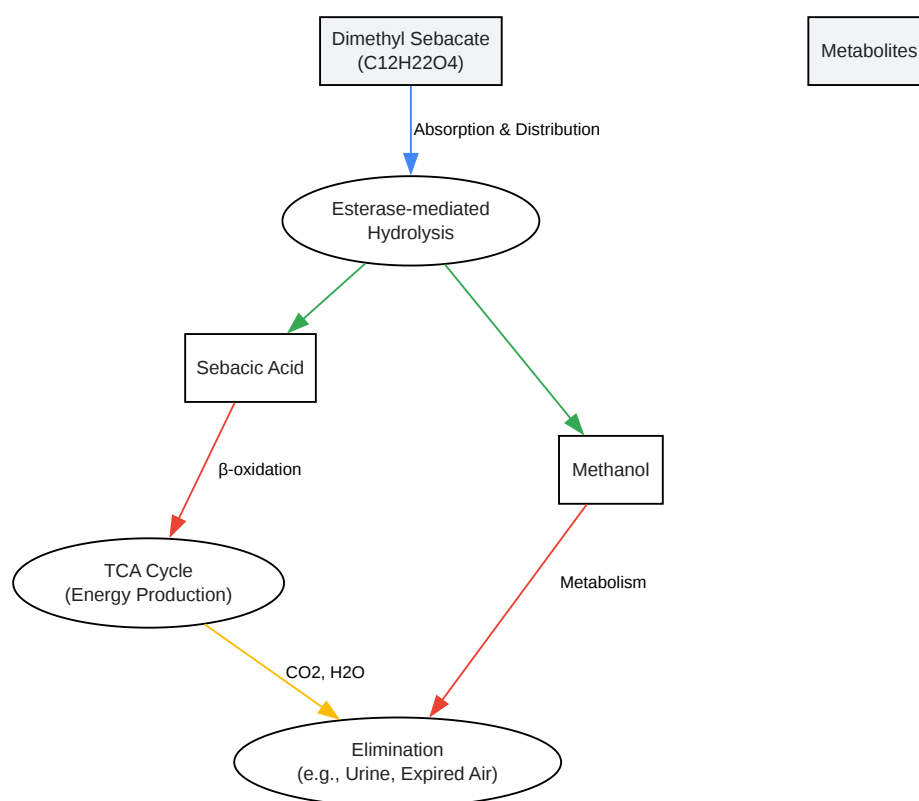
Chemical Identity:

- IUPAC Name: Dimethyl decanedioate[2]
- Molecular Formula: C₁₂H₂₂O₄[1][2]
- Molecular Weight: 230.30 g/mol [1][2]
- Structure: CH₃OOC(CH₂)₈COOCH₃

Toxicokinetics and Metabolism

Specific toxicokinetic studies (absorption, distribution, metabolism, and elimination) on **dimethyl sebacate** are not available.[1] However, based on its molecular structure and physicochemical properties, absorption after oral, dermal, or inhalation exposure cannot be excluded.[1]

Metabolism is expected to occur via hydrolysis, a common pathway for esters, yielding sebacic acid and methanol.[3] This is supported by data on other aliphatic diesters.[3] A study on disodium sebacate infused in human volunteers showed an average plasma half-life of 80.6 minutes, suggesting relatively rapid clearance of the sebacate moiety.[4]



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Caption: Hypothetical metabolic pathway for **dimethyl sebacate**.

Toxicological Profile

The safety of **dimethyl sebacate** has been evaluated through various toxicological endpoints.

Acute Toxicity

Dimethyl sebacate exhibits a low order of acute toxicity. It is not classified as harmful by acute oral or dermal exposure.^[1] This is consistent with data on structurally similar aliphatic diesters, which show high oral LD50 values in rats.^[3]

Table 1: Acute Toxicity Data Summary

Endpoint	Species	Route	Value	Classification	Reference
Oral LD50	Rat	Oral	>2 g/kg - >64 g/kg*	Not Classified	^[3]
Dermal LD50	Not specified	Dermal	Not specified	Not Harmful	^[1]
Inhalation	Not specified	Inhalation	No data available	Not Classified	

*Data based on read-across from Group B aliphatic diesters.

Irritation and Corrosivity

While not a skin irritant, **dimethyl sebacate** is classified as causing serious eye damage.^{[1][2]}

Table 2: Irritation Data Summary

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Not specified	Not an irritant	Not Classified	^{[1][3]}

| Eye Irritation | Rabbit | Causes burns (24h) | Eye Damage 1; H318 ^{[1][5]} |

Experimental Protocol: Eye Irritation (OECD 405) The potential for eye irritation was assessed in a study following OECD Test Guideline 405.^[5] This protocol involves the instillation of a

measured amount of the test substance into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are observed and scored for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity and reversibility of the effects determine the classification. For **dimethyl sebacate**, the observed result was "causes burns," leading to a classification of "Serious eye damage".^[5]

Sensitization

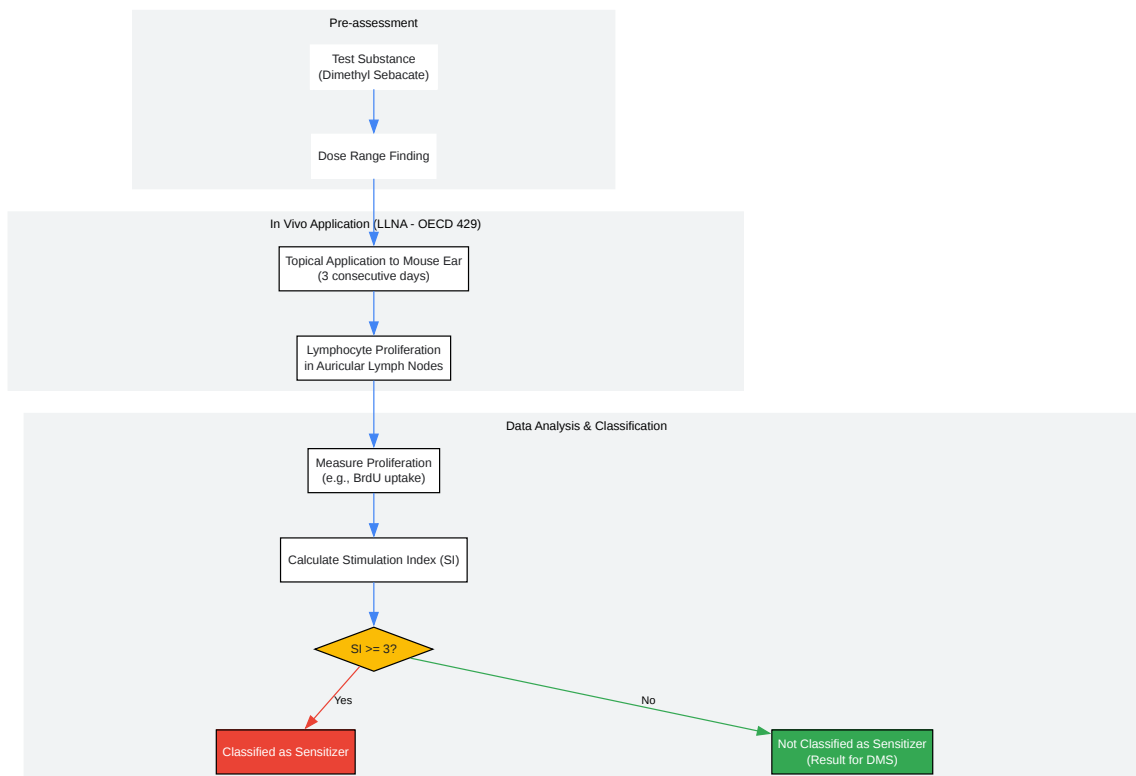
Based on available data, **dimethyl sebacate** is not expected to cause allergic skin reactions.^[1] However, allergic contact dermatitis has been reported for the related compound, diethyl sebacate, when used in topical medications.^{[6][7][8]}

Table 3: Sensitization Data Summary

Test Type	Species	Result	Classification	Reference
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| Local Lymph Node Assay (LLNA) | Mouse | Not a skin sensitizer | Not Classified |^[5] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA, OECD 429) The LLNA is an in vivo method for identifying potential skin sensitizers.^[5] The protocol involves the topical application of the test substance to the dorsal surface of the ears of mice for several consecutive days. A vehicle control group and, if necessary, a positive control group are run in parallel. The principle of the assay is that sensitizers induce a primary proliferation of lymphocytes in the auricular lymph nodes draining the application site. This proliferation is measured by the incorporation of tritiated methyl thymidine or by using non-radioactive alternatives like ATP content measurement. A substance is classified as a sensitizer if it produces a dose-dependent increase in lymphocyte proliferation of a specified magnitude (e.g., a stimulation index of ≥ 3) compared to the vehicle control. **Dimethyl sebacate** tested negative in this assay.^[5]



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Caption: Experimental workflow for skin sensitization testing (LLNA).

Repeated Dose Toxicity

Available test data indicate that **dimethyl sebacate** did not cause target organ toxicity after repeated exposure.[1] However, a hazard summary for the broader category of diesters notes that supporting chemicals have demonstrated effects such as histopathological changes in the kidney and liver in repeated-dose oral and dermal studies.[2]

Genotoxicity

The genotoxicity potential of **dimethyl sebacate** is considered low. While some in vitro results have been deemed inconclusive, requiring further in vivo testing to finalize the hazard potential, there is generally no evidence of mutagenicity.[1][2] Read-across data from structurally similar adipate and sebacate esters were negative in a range of genotoxicity assays.[3]

Table 4: Genotoxicity Data Summary

Assay Type	System	Result	Reference
Ames Test*	S. typhimurium	Negative	[3]
Mouse Lymphoma Assay*	L5178Y cells	Negative	[3]
Chromosomal Aberration*	Chinese Hamster Ovary (CHO) cells	Negative	[3]
Micronucleus Test*	Mouse (in vivo)	Negative	[3]

*Data based on read-across from structurally similar diesters (e.g., adipic acid diisononyl ester, sebacic acid bis(2-ethylhexyl) ester, dibutyl maleate).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) The Ames test is a widely used in vitro assay to assess a substance's potential to cause gene mutations. The protocol uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). These bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations (reversions), allowing the bacteria to regain the ability to grow on an amino acid-deficient medium. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control. Related diesters have tested negative in this assay.[3]

Carcinogenicity

No specific carcinogenicity studies on **dimethyl sebacate** are available.[1] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[9]

Reproductive and Developmental Toxicity

Available data suggest that **dimethyl sebacate** does not cause adverse effects on reproduction or the development of offspring.[1] For related diesters, developmental toxicity

was observed only at or below doses that were also toxic to the mother.[2] In a screening study with a structural analogue, dibutyl maleate, no adverse developmental effects were reported.[3]

Regulatory Information and Classification

Dimethyl sebacate is subject to various regulatory frameworks globally.

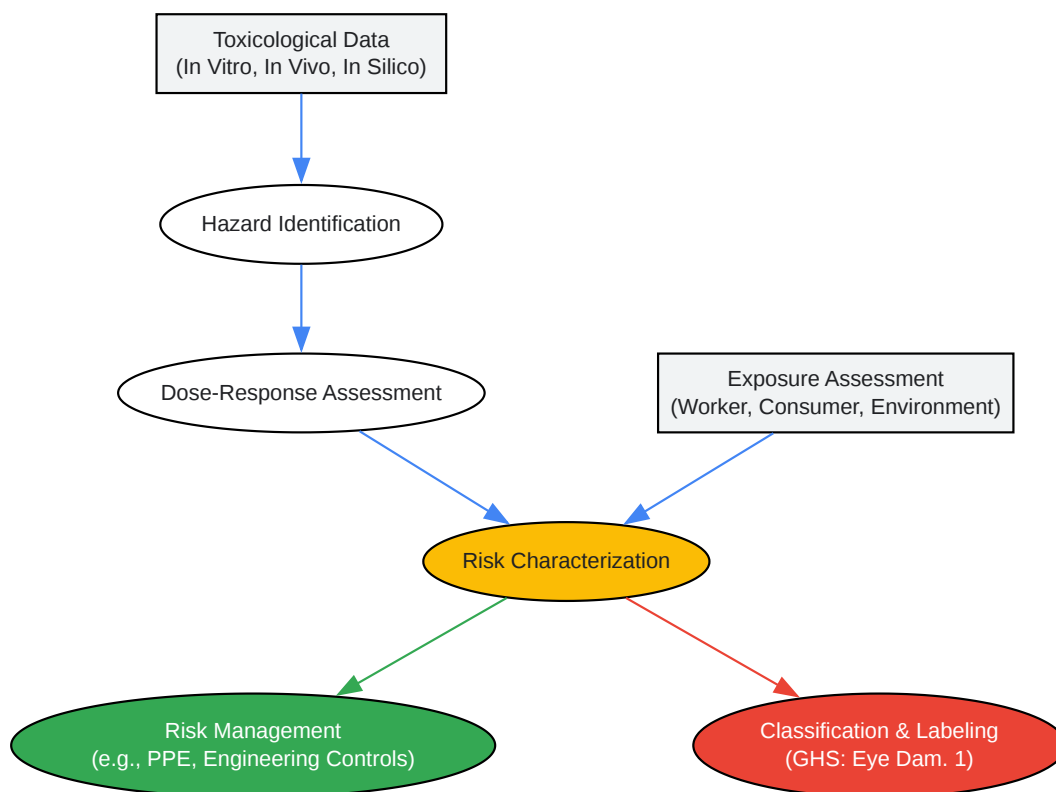
GHS Classification: According to Regulation (EC) No 1272/2008, the harmonized classification is:

- Eye Damage 1; H318: Causes serious eye damage.[1]

Some notifications to the ECHA C&L Inventory also include:

- Aquatic Chronic 3; H412: Harmful to aquatic life with long lasting effects.[2]

It is important to note that a large percentage of notifications (89.4%) reported that the chemical does not meet GHS hazard criteria.[2]



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Caption: Logical workflow for chemical safety and risk assessment.

Conclusion and Safety Recommendations

Dimethyl sebacate presents a low hazard profile for most toxicological endpoints, including acute toxicity, skin irritation, sensitization, and genotoxicity. The primary health concern is its potential to cause serious eye damage upon direct contact.^{[1][5]}

Risk Management Recommendations:

- Engineering Controls: Handle in well-ventilated areas. Ensure eye-wash stations and safety showers are readily accessible.^[1]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[5][9]
- Skin Protection: Use impervious gloves (e.g., butyl-rubber) and protective clothing.[3][9]
- Hygiene: Implement good basic standards of occupational hygiene. Avoid contact with skin and eyes.[1][3]
- Spill Management: Clean up spills immediately to avoid generating dust. Use dry clean-up procedures and place material in a sealed container for disposal.[3]

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